Neopentyl glycol dimethacrylate

Catalog No.
S1534846
CAS No.
1985-51-9
M.F
C13H20O4
M. Wt
240.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl glycol dimethacrylate

CAS Number

1985-51-9

Product Name

Neopentyl glycol dimethacrylate

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

InChI

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3

InChI Key

ULQMPOIOSDXIGC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C

Polymer Synthesis and Crosslinking Agent

NPGDMA is primarily employed as a crosslinking agent in the synthesis of thermosetting polymers. These polymers undergo irreversible chemical reactions upon heating, forming a rigid, infusible network structure. NPGDMA's functionality enables it to covalently link individual polymer chains, enhancing the mechanical strength, thermal stability, and chemical resistance of the final polymer composite []. This property makes NPGDMA valuable in various research areas, including:

  • Development of dental restorative materials: NPGDMA is incorporated into dental composites to improve their durability and resistance to wear and tear [].
  • Production of high-performance adhesives: NPGDMA contributes to the creation of strong and durable adhesives used in various industrial applications [].
  • Synthesis of advanced biomaterials: NPGDMA plays a role in the development of biocompatible hydrogels for tissue engineering and drug delivery applications [].

Component in Photopolymerizable Resins

NPGDMA's ability to undergo rapid polymerization under UV light makes it a crucial component in photopolymerizable resins used in various research disciplines. These resins solidify upon exposure to light, enabling researchers to create precise three-dimensional structures for various purposes, such as:

  • Microwelding and microfabrication: NPGDMA-based resins are utilized for creating intricate microfluidic devices and other miniaturized structures for biological and chemical research [].
  • Stereolithography (SLA) 3D printing: NPGDMA finds application in SLA 3D printing, where it contributes to the formation of high-resolution, 3D objects from digital models.
  • Optical components: NPGDMA-containing resins are used to fabricate specialized optical components like lenses and waveguides for research in photonics and optoelectronics.

Research on the Properties and Applications of NPGDMA

Beyond its established applications, NPGDMA itself is a subject of ongoing scientific research. Studies explore its:

  • Reactivity and polymerization behavior: Researchers investigate the factors influencing NPGDMA's polymerization kinetics and the resulting polymer properties.
  • Biocompatibility and potential for biomedical applications: Ongoing research evaluates NPGDMA's biocompatibility and potential use in developing biocompatible materials for medical devices and implants.

Neopentyl glycol dimethacrylate is an organic compound characterized by its molecular formula C13H20O4C_{13}H_{20}O_{4} and a molecular weight of 240.30 g/mol. It features a central neopentyl glycol core (2,2-dimethylpropane-1,3-diol) with two methacrylate groups attached to each hydroxyl group. This structure imparts unique properties, making it a valuable compound in various industrial applications, particularly in the field of polymer chemistry. Neopentyl glycol dimethacrylate is primarily used as a crosslinking agent in the synthesis of thermosetting polymers, which are known for their rigidity and thermal stability when cured.

NPGDMA can cause skin irritation and allergic reactions upon contact. It is also a suspected respiratory irritant [].

  • Acute Toxicity:
    • Oral LD50 (rat): >5 g/kg []
    • Dermal LD50 (rabbit): >5 g/kg []
  • Flammability: Flammable liquid with a flash point of 100 °C [].
  • Reactivity: Can react exothermically with strong oxidizing agents and free radical initiators [].

  • Esterification: The primary reaction involves the esterification of neopentyl glycol with methacrylic acid, facilitated by catalysts such as p-methyl benzenesulfonic acid. The general reaction can be represented as:
    Methacrylic Acid+Neopentyl GlycolNeopentyl Glycol Dimethacrylate+Water\text{Methacrylic Acid}+\text{Neopentyl Glycol}\rightarrow \text{Neopentyl Glycol Dimethacrylate}+\text{Water}
  • Polymerization: Neopentyl glycol dimethacrylate can polymerize under UV light or heat, forming cross-linked networks that enhance mechanical strength and resistance to environmental factors.

The synthesis of neopentyl glycol dimethacrylate typically involves the following steps:

  • Reactants: Methyl methacrylate and neopentyl glycol are used as starting materials.
  • Catalysis: The reaction is catalyzed by compounds such as potassium carbonate or sodium sulfocyanate, often accompanied by polymerization inhibitors like tetramethyl piperidine nitrogen oxide.
  • Process: The esterification reaction is carried out under controlled temperatures (63-70 °C) and pressures to optimize yield and minimize by-products.
  • Purification: The product is purified through distillation under reduced pressure to remove excess reactants and catalysts, yielding neopentyl glycol dimethacrylate with high purity (over 99%) .

Neopentyl glycol dimethacrylate finds extensive applications across various fields:

  • Crosslinking Agent: It is widely used in the production of thermosetting polymers and resins that require high thermal stability.
  • Photopolymerizable Resins: Its ability to polymerize rapidly under UV light makes it essential in creating precise three-dimensional structures for applications in dental materials, coatings, and adhesives.
  • Industrial Coatings: Utilized in manufacturing coatings that require durability and resistance to environmental degradation.

Interaction studies involving neopentyl glycol dimethacrylate focus on its reactivity with other chemical entities during polymerization processes. These studies assess how different catalysts and inhibitors affect the rate of polymerization and the properties of the resulting polymers. Additionally, research explores its compatibility with various solvents and its behavior under different environmental conditions.

Neopentyl glycol dimethacrylate shares similarities with several other compounds but stands out due to its unique structural characteristics and properties:

Compound NameStructure CharacteristicsUnique Features
Bisphenol A glycerolate dimethacrylateContains glycerol backbone with methacrylate groupsHigh thermal stability
Diurethane dimethacrylateContains urethane linkagesEnhanced flexibility
Triethylene glycol dimethacrylateFeatures three ethylene glycol unitsLower viscosity
Bisphenol A ethoxylate dimethacrylateEthoxylated bisphenol structureImproved water resistance

Neopentyl glycol dimethacrylate is particularly noted for its high stability against heat, light, and moisture compared to these similar compounds, making it an ideal choice for applications requiring durability .

Physical Description

Liquid

XLogP3

3.1

LogP

2.79 (LogP)

UNII

4NGO96034H

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1985-51-9

Wikipedia

Neopentyl glycol dimethacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types